
2-Benzyl-3-hexyl-5,6,7,8-tetrahydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-3-hexyl-5,6,7,8-tetrahydronaphthalen-1-ol is a chemical compound known for its unique structure and properties It belongs to the class of tetrahydronaphthalenes, which are characterized by a partially hydrogenated naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-hexyl-5,6,7,8-tetrahydronaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the hydroboration of a trisubstituted alkene, followed by oxidation to yield the desired product . The reaction conditions typically include the use of hydroborating agents such as borane or its derivatives, followed by oxidation with hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The asymmetric hydroboration approach has been highlighted as an efficient method for large-scale synthesis . This method not only provides high enantioselectivity but also allows for the production of significant quantities of the compound, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-3-hexyl-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyl and hexyl groups can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of benzyl or hexyl derivatives.
Applications De Recherche Scientifique
2-Benzyl-3-hexyl-5,6,7,8-tetrahydronaphthalen-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Benzyl-3-hexyl-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzyl-5,6,7,8-tetrahydronaphthalen-1-ol
- 3-Hexyl-5,6,7,8-tetrahydronaphthalen-1-ol
- 2-Benzyl-3-hexyl-1-naphthol
Uniqueness
2-Benzyl-3-hexyl-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to the presence of both benzyl and hexyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
917774-48-2 |
|---|---|
Formule moléculaire |
C23H30O |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
2-benzyl-3-hexyl-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C23H30O/c1-2-3-4-8-13-20-17-19-14-9-10-15-21(19)23(24)22(20)16-18-11-6-5-7-12-18/h5-7,11-12,17,24H,2-4,8-10,13-16H2,1H3 |
Clé InChI |
NDTUELHMOFYFJB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(C(=C2CCCCC2=C1)O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(2-aminoethyl)amino]but-2-enoate](/img/structure/B14201920.png)
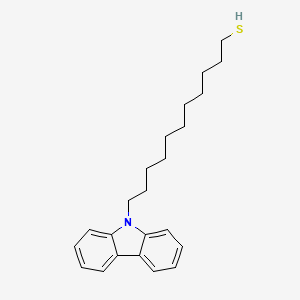
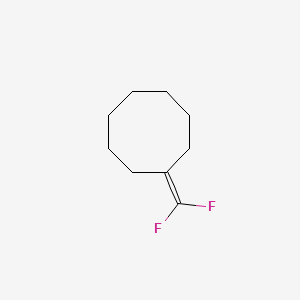
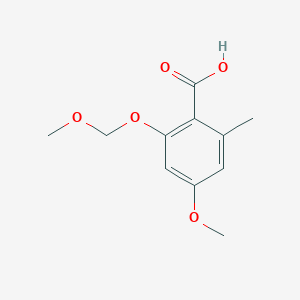
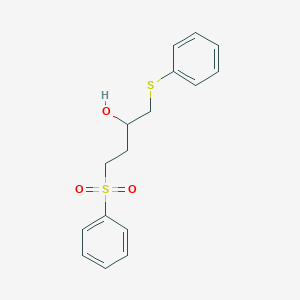

![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)

![10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile](/img/structure/B14201966.png)

![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)
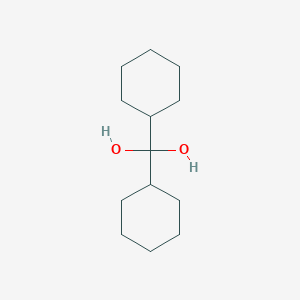
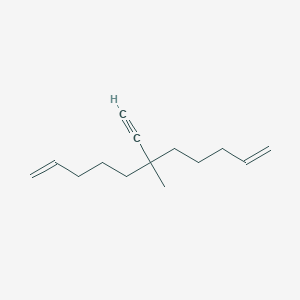
![(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14202003.png)
